molecular formula C10H7BrClNO B1375784 4-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 1409964-75-5

4-Bromo-1-chloro-6-methoxyisoquinoline

Cat. No. B1375784
M. Wt: 272.52 g/mol
InChI Key: LJKJHHPPTUPMKA-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H7BrClNO . It has a molecular weight of 272.52 g/mol . This compound is typically found in a solid form .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-chloro-6-methoxyisoquinoline consists of a bromine atom (Br), a chlorine atom (Cl), a methoxy group (OCH3), and an isoquinoline group . The exact mass of this compound is 270.939941 Da .


Physical And Chemical Properties Analysis

4-Bromo-1-chloro-6-methoxyisoquinoline is a solid compound . It has a molecular weight of 272.52 g/mol . The exact mass of this compound is 270.939941 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Syntheses of Cryptaustoline and Cryptowoline : 4-Bromo-1-chloro-6-methoxyisoquinoline was used in the cyclisation process for synthesizing cryptaustoline and cryptowoline, important dibenzindolizine derivatives. This synthesis involved a benzyne reaction (Kametani & Ogasawara, 1967).

  • Synthesis of 1-Functionalized Naphthoisoquinoline Quinones : The compound played a role in the synthesis of tetracyclic chloroquinones, important for studying Diels-Alder condensations and the creation of new chemical structures (Croisy-Delcey et al., 1991).

  • Crystal Structure and Molecular Conformation Studies : Studies on derivatives of 4-Bromo-1-chloro-6-methoxyisoquinoline revealed insights into the effects of halogen substitution on molecular conformation, contributing to our understanding of molecular interactions in different chemical environments (Choudhury, Nagarajan, & Row, 2003).

Medicinal Chemistry and Drug Development

  • Synthesis of Steroid 5alpha Reductases Inhibitors : The compound was used in the synthesis of derivatives acting as inhibitors of steroid 5alpha reductases, highlighting its potential in developing treatments for conditions influenced by these enzymes (Baston, Palusczak, & Hartmann, 2000).

  • Synthesis of Antibiotics : A study demonstrated the synthesis of halogenated quinolines using 4-Bromo-1-chloro-6-methoxyisoquinoline, underlining its role in antibiotic development (Flagstad et al., 2014).

Environmental and Analytical Applications

  • Chemosensor for Cadmium : The derivative of 4-Bromo-1-chloro-6-methoxyisoquinoline was used to develop a chemosensor for cadmium, showcasing its application in environmental monitoring and safety (Prodi et al., 2001).

Safety And Hazards

According to the available data, 4-Bromo-1-chloro-6-methoxyisoquinoline may be harmful if swallowed and may cause skin irritation . It’s recommended to handle this compound with appropriate safety measures.

Future Directions

As of now, there’s limited information available on the potential applications or future directions of 4-Bromo-1-chloro-6-methoxyisoquinoline. It’s currently used for research purposes .

properties

IUPAC Name

4-bromo-1-chloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJHHPPTUPMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-6-methoxyisoquinoline

Synthesis routes and methods

Procedure details

A solution of 4-bromo-6-methoxyisoquinolin-1(2H)-one (1.5 g, 5.90 mmol) in POCl3 (15 ml) was refluxed for overnight. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (1.1 g, 65%) as white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 8.53(s, 1H), 8.27-8.24 (d, J=12 Hz, 1H), 7.56-7.53 (d, J=12 Hz, 1H), 7.41 (s, 1H), 4.02 (s, 3H); MS: MS m/z 273.99 (M++1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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